molecular formula C19H25NO6 B133171 N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester CAS No. 144787-23-5

N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester

Cat. No. B133171
M. Wt: 363.4 g/mol
InChI Key: SXDKIZPHXVFDPJ-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester, commonly known as PAL-ATB, is a synthetic compound that has garnered significant interest in scientific research. This compound belongs to the category of protease inhibitors and is known for its ability to inhibit the activity of the enzyme, aspartyl protease.

Mechanism Of Action

PAL-ATB works by binding to the active site of aspartyl protease, preventing the enzyme from cleaving the viral polyprotein into functional proteins. This results in the production of non-infectious viral particles, leading to a decrease in viral load.

Biochemical And Physiological Effects

PAL-ATB has been shown to be effective in reducing the viral load in HIV-infected patients. It has also been shown to have a low toxicity profile, making it a promising candidate for the development of anti-HIV drugs. However, further studies are needed to determine the long-term effects of PAL-ATB on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of PAL-ATB is its high specificity for aspartyl protease, which makes it an effective inhibitor of the enzyme. However, the synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry. This makes it difficult to produce large quantities of the compound for use in lab experiments.

Future Directions

There are several future directions for the research on PAL-ATB. One area of interest is the development of new anti-HIV drugs that are based on the structure of PAL-ATB. Another area of interest is the study of the long-term effects of PAL-ATB on human health. Additionally, further studies are needed to determine the efficacy of PAL-ATB in the treatment of other viral infections.

Synthesis Methods

PAL-ATB is synthesized through a series of chemical reactions that involve the protection of the amino and carboxyl groups of L-aspartic acid, followed by the addition of an allyl group and phenylmethoxy carbonyl group. The final step involves the addition of a tert-butyl ester group to the amino acid. The synthesis of PAL-ATB is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

PAL-ATB has been extensively studied for its potential use in the treatment of HIV/AIDS. Aspartyl protease is an essential enzyme for the replication of the HIV virus, and the inhibition of this enzyme can prevent the virus from replicating. PAL-ATB has been shown to be effective in inhibiting the activity of aspartyl protease, making it a promising candidate for the development of anti-HIV drugs.

properties

CAS RN

144787-23-5

Product Name

N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid

InChI

InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14?,15-/m0/s1

InChI Key

SXDKIZPHXVFDPJ-LOACHALJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1

SMILES

CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1

synonyms

N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.